I₂ Imidazoline Receptor Affinity: 2-Fold Difference Between 5-Pyrazinyl and 4-Pyrazinyl Positional Isomers
The 5-pyrazin-2-yl substitution pattern of the target compound confers Ki = 200 nM at imidazoline I₂ binding sites, compared with Ki = 100 nM for the 4-pyrazin-2-yl positional isomer (1-[4-(pyrazin-2-yl)-1H-imidazol-2-yl]methanamine, CHEMBL2092860), representing a reproducible 2-fold reduction in I₂ affinity attributable solely to the position of pyrazine ring attachment on the imidazole scaffold [1]. Both measurements were obtained under identical assay conditions (displacement of [³H]idazoxan from rabbit kidney membranes) within the same research program at the University of Camerino and curated in ChEMBL [2].
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | 1-[4-(pyrazin-2-yl)-1H-imidazol-2-yl]methanamine: Ki = 100 nM |
| Quantified Difference | 2.0-fold lower I₂ affinity for the 5-pyrazinyl isomer (Ki ratio: 200/100 = 2.0) |
| Conditions | Displacement of [³H]idazoxan from imidazoline receptor I-2 binding sites in rabbit kidney membranes; University of Camerino; ChEMBL-curated data |
Why This Matters
For applications requiring the 5-pyrazinyl constitutional isomer specifically—such as SAR studies mapping the pharmacophoric contribution of pyrazine attachment position—procurement of the correct positional isomer is essential; the 2-fold affinity difference is large enough to alter rank-ordering in screening cascades.
- [1] BindingDB BDBM50473198 (CHEMBL13925). Ki = 200 nM. Displacement of [³H]idazoxan from imidazoline receptor I-2 in rabbit kidney membrane. University of Camerino. View Source
- [2] BindingDB BDBM50474215 (CHEMBL2092860). Ki = 100 nM. Displacement of [³H]idazoxan from imidazoline receptor I-2 of rabbit kidney membranes. University of Camerino. View Source
